2,3,4,6-Tetramethylbenzaldehyde
Description
2,3,4,6-Tetramethylbenzaldehyde is a substituted benzaldehyde featuring four methyl groups at the 2-, 3-, 4-, and 6-positions of the benzene ring. This structural arrangement imparts significant steric hindrance and electronic effects, influencing its reactivity and physical properties. The compound is primarily utilized in synthetic chemistry as a precursor for complex organic molecules, such as boron-containing dyes or coordination complexes, as evidenced by its use in synthesizing arylborane–dipyrrinato zinc compounds . While direct toxicity data are unavailable in the provided evidence, its derivatives (e.g., 2,4-dinitrophenylhydrazone) suggest applications in analytical chemistry for carbonyl detection .
Properties
CAS No. |
5780-08-5 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,3,4,6-tetramethylbenzaldehyde |
InChI |
InChI=1S/C11H14O/c1-7-5-8(2)11(6-12)10(4)9(7)3/h5-6H,1-4H3 |
InChI Key |
DTOFEMYKPRSKBB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C)C=O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C=O)C |
Synonyms |
isoduryl aldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Functional Group Derivatives
- 2,3,4,5-Tetramethylbenzaldehyde: A positional isomer with methyl groups at the 2-, 3-, 4-, and 5-positions.
- 2,3,5,6-Tetramethylbenzoic Acid : A carboxylic acid derivative with the same methyl substitution. The presence of a -COOH group increases polarity and melting point (506.1°C) compared to the aldehyde, which likely has a lower melting point due to weaker intermolecular forces .
Substituent Effects: Methyl vs. Methoxy Groups
- 3,4,5-Trimethoxybenzaldehyde: Features methoxy (-OCH₃) groups, which are stronger electron donors than methyl (-CH₃) groups. This enhances resonance stabilization of the aldehyde group, increasing its stability but reducing electrophilicity.
Physical and Spectral Properties
- Boiling Points of Tetramethylbenzenes : For comparison, 1,2,3,4-Tetramethylbenzene (a hydrocarbon analog) has a boiling point of 290.6°C , suggesting that the aldehyde derivative (this compound) would have a lower boiling point due to the polar aldehyde group facilitating earlier vaporization.
- NMR Spectroscopy : The tetramethyl groups in this compound produce distinct splitting patterns in $ ^1 \text{H} $-NMR, with methyl protons appearing as singlets due to symmetry. In contrast, methoxy groups in 3,4,5-Trimethoxybenzaldehyde would show downfield shifts (~3.8–4.0 ppm) compared to methyl groups (~2.3–2.5 ppm) .
Key Research Findings
- Synthetic Utility : The steric bulk of this compound makes it less reactive in Friedel-Crafts alkylation compared to less-substituted analogs but advantageous in stabilizing boron-dipyrrin complexes .
- Spectroscopic Distinctions : Methyl groups in the 2,3,4,6-positions create a symmetrical environment, simplifying NMR spectra compared to asymmetric isomers like 2,3,4,5-Tetramethylbenzaldehyde .
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